Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate

P2X3 Antagonist Pain Purinergic Signaling

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate (CAS 6304-01-4) is a synthetic organic compound characterized by a phenylpropanoate ester core functionalized with an oxirane (epoxide) group at the para position of the phenyl ring. With a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, this compound is primarily utilized as a reactive building block in medicinal chemistry and as a tool compound in pharmacological studies.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 6304-01-4
Cat. No. B13815720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(oxiran-2-yl)phenyl]propanoate
CAS6304-01-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)C2CO2
InChIInChI=1S/C12H14O3/c1-14-12(13)7-4-9-2-5-10(6-3-9)11-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3
InChIKeyJGYZKGPUEIXHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate (CAS 6304-01-4) Procurement Guide: Sourcing a Preclinical Epoxide Ester with Defined Bioactivity Profiles


Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate (CAS 6304-01-4) is a synthetic organic compound characterized by a phenylpropanoate ester core functionalized with an oxirane (epoxide) group at the para position of the phenyl ring . With a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, this compound is primarily utilized as a reactive building block in medicinal chemistry and as a tool compound in pharmacological studies . The electrophilic epoxide moiety confers significant chemical reactivity, enabling ring-opening reactions with nucleophiles such as amines, thiols, and alcohols, which underpins its utility in synthesizing more complex molecules and exploring covalent protein targeting [1].

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate: Why Analog Substitution Without Validation Risks Experimental Failure


Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate occupies a unique chemical space at the intersection of a reactive epoxide warhead and a lipophilic ester tail. Substitution with structurally similar analogs—such as those lacking the epoxide moiety, having the epoxide in a different position (meta), or bearing alternative ester functionalities—is not trivial and will likely alter key pharmacological and physicochemical properties. The epoxide group is the primary driver of its covalent binding potential, directly impacting potency, selectivity, and off-target profiles in assays like P2X3 antagonism and 12-lipoxygenase inhibition [1][2]. The methyl ester group, with a calculated LogP of 1.86 and Polar Surface Area (PSA) of 38.83 Ų, dictates critical parameters like membrane permeability and solubility [3]. Even seemingly minor modifications, such as changing the ester to an acid or replacing the para-epoxide with a meta-substituted analog, will result in a compound with a different molecular recognition profile, altered reactivity, and distinct pharmacokinetic behavior [3]. Direct substitution with a generic 'in-class' compound without rigorous orthogonal validation therefore introduces a high risk of irreproducible biological data and wasted resources.

Quantitative Differentiation of Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate: A Comparative Evidence Guide for Scientific Buyers


P2X3 Antagonist Activity: Head-to-Head with BLU-5937

The compound acts as an antagonist at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 80 nM [1]. In comparison, BLU-5937, a clinical-stage P2X3 antagonist, has reported IC₅₀ values of 25 nM for human P2X3 and 92 nM for rat P2X3 . This places the target compound's potency in the same order of magnitude as a known development candidate for the rat receptor.

P2X3 Antagonist Pain Purinergic Signaling

12-Lipoxygenase Inhibition Potency: Cross-Study Comparison with CAY10698

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate inhibits platelet 12-lipoxygenase (12-LOX) with an IC₅₀ of 30 µM . A well-characterized selective 12-LOX inhibitor, CAY10698, exhibits an IC₅₀ of 5.1 µM in comparable assays [1]. This indicates that the target compound is approximately 6-fold less potent than CAY10698.

12-LOX Inhibition Inflammation Cancer

Lipophilicity and Polarity: Class-Level Comparison for Membrane Permeability

The compound exhibits a calculated partition coefficient (LogP) of 1.86 and a topological polar surface area (TPSA) of 38.83 Ų [1]. These values are characteristic of compounds with moderate lipophilicity and good potential for passive membrane diffusion. In the context of CNS drug discovery, these properties fall within favorable ranges where LogP values between 1 and 3 and TPSA below 60-70 Ų are often associated with improved blood-brain barrier (BBB) permeability [2].

Physicochemical Properties Drug Design ADME

High-Impact Research Applications for Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate Informed by Quantitative Evidence


P2X3 Receptor Pharmacology in Pain and Sensory Disorders

The compound's defined EC₅₀ of 80 nM against the rat P2X3 receptor [1] makes it a valuable tool for in vitro and ex vivo studies investigating purinergic signaling in pain pathways. It can serve as a reference antagonist in assays characterizing novel P2X3 ligands or for use in electrophysiology experiments to validate target engagement in rodent models of chronic pain and cough.

12-Lipoxygenase Pathway Investigation in Inflammation and Cancer

With a characterized IC₅₀ of 30 µM for 12-lipoxygenase inhibition , this compound is suitable for studies exploring the role of the 12-LOX pathway in inflammation, platelet function, and tumorigenesis. It can be employed as a tool compound in cellular assays to dissect the contribution of 12-LOX-derived eicosanoids to disease-relevant phenotypes.

Chemical Probe Development for CNS Targets

The favorable physicochemical profile—specifically the calculated LogP of 1.86 and TPSA of 38.83 Ų [2]—suggests that this compound is a promising starting point for developing CNS-penetrant chemical probes. Its properties align with empirical guidelines for BBB permeability, making it a candidate for optimization in programs targeting neurological disorders where P2X3 or 12-LOX are implicated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.